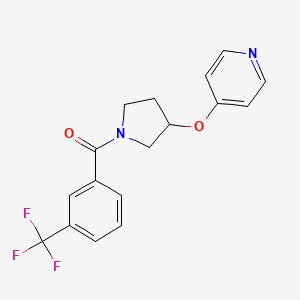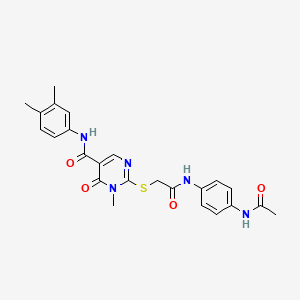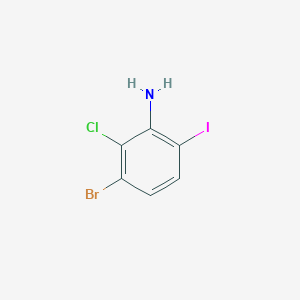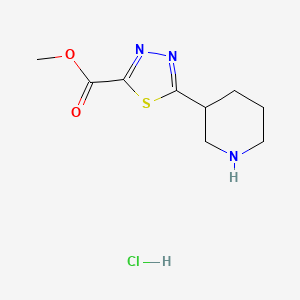
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridin-4-yloxy group and a trifluoromethylphenyl group.
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The compound also contains a pyridin-4-yloxy group and a trifluoromethylphenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.314. Other physical and chemical properties are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a scaffold for drug development. The pyrrolidine ring is known for its versatility in medicinal chemistry, contributing to the pharmacophore space and enhancing the stereochemistry of molecules . This makes it a valuable component in the design of new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Antibacterial Agents
Research has shown that derivatives of pyrrolidine can exhibit potent antibacterial properties . The presence of the trifluoromethyl group in the compound enhances its lipophilicity, which can improve its ability to penetrate bacterial cell membranes. This makes it a promising candidate for the development of new antibacterial agents, particularly against resistant strains.
Antiviral Applications
The compound’s structure suggests potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This makes it a candidate for further research in the development of antiviral drugs, especially for emerging viral infections.
Anti-inflammatory Properties
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds . This, combined with the pyrrolidine ring, suggests that the compound could be explored for its anti-inflammatory properties. It may act by inhibiting key enzymes or signaling pathways involved in the inflammatory response, making it useful in treating chronic inflammatory diseases.
Neuroprotective Agents
Given the compound’s ability to interact with various biological targets, it could be investigated for neuroprotective effects. Compounds with similar structures have shown promise in protecting neurons from oxidative stress and apoptosis . This could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Cancer Therapeutics
The compound’s unique structure allows it to be a potential candidate for cancer therapy. The pyrrolidine ring can enhance the binding affinity to cancer cell receptors, while the trifluoromethyl group can improve the compound’s pharmacokinetic properties . Research could focus on its ability to inhibit cancer cell proliferation and induce apoptosis.
Cardiovascular Research
The compound may also have applications in cardiovascular research. Its structural features suggest it could be used to develop new treatments for cardiovascular diseases by targeting specific enzymes or receptors involved in heart function and blood pressure regulation .
Metabolic Disorders
Finally, the compound could be explored for its potential in treating metabolic disorders. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drugs targeting metabolic pathways involved in conditions such as diabetes and obesity .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-12(10-13)16(23)22-9-6-15(11-22)24-14-4-7-21-8-5-14/h1-5,7-8,10,15H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWRIXZFCLZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453090.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2453092.png)

![1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2453096.png)
![(E)-4-(Dimethylamino)-N-[1-(4-fluorophenyl)-3-morpholin-4-ylpropyl]but-2-enamide](/img/structure/B2453097.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453101.png)

